molecular formula C15H13F2N3 B2470623 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile CAS No. 2322221-21-4

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile

Cat. No.: B2470623
CAS No.: 2322221-21-4
M. Wt: 273.287
InChI Key: RNQREBWKDLSYLF-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile is a chemical compound with a unique structure that combines a quinoline core with a piperidine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile typically involves the reaction of a quinoline derivative with a piperidine derivative under specific conditions. One common method includes the use of a nucleophilic substitution reaction where the quinoline derivative is reacted with 4,4-difluoropiperidine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques would be essential to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate for therapeutic development.

Comparison with Similar Compounds

2-(4,4-Difluoropiperidin-1-yl)quinoline-4-carbonitrile can be compared with other similar compounds, such as:

    2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile: Similar structure but with the nitrile group at a different position, which may affect its reactivity and applications.

    4,4-Difluoropiperidine derivatives: Compounds with similar piperidine rings but different substituents on the quinoline core.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)quinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3/c16-15(17)5-7-20(8-6-15)14-9-11(10-18)12-3-1-2-4-13(12)19-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQREBWKDLSYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=NC3=CC=CC=C3C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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